molecular formula C16H23NO6 B4003900 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4003900
M. Wt: 325.36 g/mol
InChI Key: MYVAPCZYJNSUNO-UHFFFAOYSA-N
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Description

1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid is a compound that combines the structural features of pyrrolidine and phenoxy groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle, widely recognized for its versatility in medicinal chemistry . The phenoxy group, on the other hand, is known for its electron-donating properties, which can influence the reactivity and stability of the compound.

Scientific Research Applications

1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid has several applications in scientific research:

Preparation Methods

The synthesis of 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine to form the intermediate 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the desired product. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can modulate the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and stability. These interactions can activate or inhibit specific pathways, leading to the desired biological effects .

Properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-2-16-13-5-7-14(8-6-13)17-12-11-15-9-3-4-10-15;3-1(4)2(5)6/h5-8H,2-4,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVAPCZYJNSUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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